5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid
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Overview
Description
5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that have garnered significant interest due to their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid can be achieved through various methods. Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. For instance, the Gewald reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: Another thiophene derivative with similar chemical properties.
4-Methylthiophene-3-carboxylic acid: Shares the thiophene ring structure but differs in functional groups.
2-Amino-4-methylthiophene: Similar structure but lacks the acetyl and carboxylic acid groups.
Uniqueness
5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9NO3S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
5-acetyl-2-amino-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-3-5(8(11)12)7(9)13-6(3)4(2)10/h9H2,1-2H3,(H,11,12) |
InChI Key |
IGAXBTLNIXLMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N)C(=O)C |
Origin of Product |
United States |
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